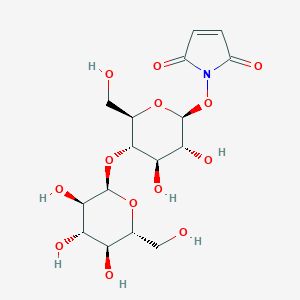

Maltose-maleimide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Maltose-maleimide is a synthetic compound that has gained popularity in the field of scientific research due to its unique chemical properties. It is a derivative of maltose, a disaccharide consisting of two glucose molecules, and maleimide, a reactive group that can form covalent bonds with thiol groups. Maltose-maleimide has been used for a variety of applications, including protein labeling, immobilization, and purification.

Mecanismo De Acción

Maltose-maleimide acts through thiol-maleimide chemistry, which involves the formation of a covalent bond between the maleimide group and the thiol group of cysteine residues in proteins. This results in the specific labeling or immobilization of the protein. The reaction is pH-dependent, with optimal conditions at pH 6.5-7.5. The maleimide group is highly reactive towards thiols, but it can also react with other nucleophiles, such as amines or hydroxyl groups, under certain conditions.

Efectos Bioquímicos Y Fisiológicos

Maltose-maleimide is a non-toxic compound that does not affect the biochemical or physiological properties of proteins. However, the labeling or immobilization of proteins with maltose-maleimide may affect their activity or stability, depending on the site of modification and the nature of the attached molecule. For example, the conjugation of a bulky fluorescent dye may interfere with the protein's function, while the attachment of a small molecule may have minimal effects.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Maltose-maleimide has several advantages for lab experiments, including its specificity, versatility, and ease of use. It allows for site-specific labeling or immobilization of proteins, which can improve the accuracy and reproducibility of experiments. It can be used for a variety of applications, including protein purification, drug delivery, and imaging. Maltose-maleimide is also stable and soluble in water, making it easy to handle and store. However, maltose-maleimide has some limitations, such as the potential for non-specific reactions with other nucleophiles, the limited availability of cysteine residues in some proteins, and the potential for interference with protein function or stability.

Direcciones Futuras

Maltose-maleimide has great potential for future research in various fields. One possible direction is the development of new conjugation strategies that can improve the specificity and efficiency of protein labeling or immobilization. Another direction is the application of maltose-maleimide for the preparation of nanoparticles with specific targeting or imaging properties. Additionally, maltose-maleimide can be used for the study of protein-protein interactions or the identification of new drug targets. Overall, the versatility and specificity of maltose-maleimide make it a valuable tool for scientific research.

Métodos De Síntesis

Maltose-maleimide can be synthesized through a two-step process. First, maltose is modified with a linker molecule, such as succinic anhydride or adipic acid, to introduce carboxylic acid groups. Next, the maleimide group is attached to the carboxylic acid groups through an amide bond using a coupling agent, such as N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) and N-hydroxysuccinimide (NHS). The resulting product is a white powder that is soluble in water.

Aplicaciones Científicas De Investigación

Maltose-maleimide has been used for a variety of scientific research applications, including protein labeling, immobilization, and purification. It can be conjugated to proteins through thiol-maleimide chemistry, which involves the formation of a covalent bond between the maleimide group and the thiol group of cysteine residues in the protein. This allows for site-specific labeling of proteins with fluorescent dyes, biotin, or other molecules. Maltose-maleimide can also be used for protein immobilization on solid supports, such as agarose beads or magnetic nanoparticles, for purification or affinity chromatography. Additionally, maltose-maleimide can be used for the preparation of maltose-coated nanoparticles for drug delivery.

Propiedades

Número CAS |

122018-89-7 |

|---|---|

Nombre del producto |

Maltose-maleimide |

Fórmula molecular |

C16H23NO13 |

Peso molecular |

437.35 g/mol |

Nombre IUPAC |

1-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxypyrrole-2,5-dione |

InChI |

InChI=1S/C16H23NO13/c18-3-5-9(22)10(23)12(25)15(27-5)29-14-6(4-19)28-16(13(26)11(14)24)30-17-7(20)1-2-8(17)21/h1-2,5-6,9-16,18-19,22-26H,3-4H2/t5-,6-,9-,10+,11-,12-,13-,14-,15-,16+/m1/s1 |

Clave InChI |

DLQYHMAWCJLUJE-DLZQOPQVSA-N |

SMILES isomérico |

C1=CC(=O)N(C1=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O |

SMILES |

C1=CC(=O)N(C1=O)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O |

SMILES canónico |

C1=CC(=O)N(C1=O)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O |

Otros números CAS |

122018-89-7 |

Sinónimos |

maltose-maleimide |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.